5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine
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Overview
Description
5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This reaction yields the target compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine and fluorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted thiazolo[4,5-b]pyridine derivatives .
Scientific Research Applications
5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with potential antioxidant, antimicrobial, anti-inflammatory, antifungal, and antitumor activities.
Biological Studies: The compound is used to study interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the synthesis of advanced materials and as a building block for semiconductors due to its aromaticity and electron deficiency.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been reported to act as a histamine H3 receptor antagonist, which can influence various physiological processes .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methylthiazolo[5,4-b]pyridine: Another thiazolo[4,5-b]pyridine derivative with similar pharmacological properties.
5-Bromo-2-fluoropyridine: A halogenated pyridine used as a molecular scaffold in various pharmaceutical applications.
Uniqueness
5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
Molecular Formula |
C7H4BrFN2S |
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Molecular Weight |
247.09 g/mol |
IUPAC Name |
5-bromo-6-fluoro-2-methyl-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H4BrFN2S/c1-3-10-7-5(12-3)2-4(9)6(8)11-7/h2H,1H3 |
InChI Key |
OYYBMNRHPSVIDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C(=N2)Br)F |
Origin of Product |
United States |
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